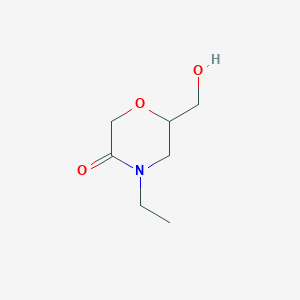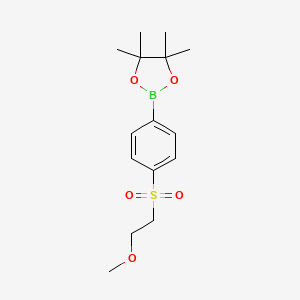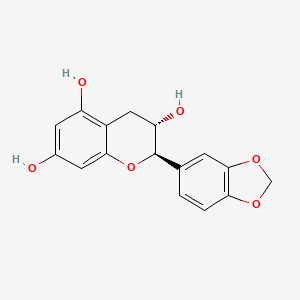
3,4-O,O-Methylene-(+)-catechin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-O,O-Methylene-(+)-catechin is a derivative of catechin, a type of natural phenol and antioxidant. Catechins are part of the flavonoid family and are commonly found in tea, fruits, and other plants. The this compound compound is characterized by the presence of a methylene bridge between the 3 and 4 positions of the catechin molecule, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O,O-Methylene-(+)-catechin typically involves the reaction of catechin with formaldehyde under acidic conditions to form the methylene bridge. The reaction can be carried out in a solvent such as methanol or ethanol, with hydrochloric acid or sulfuric acid as the catalyst. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the compound.
化学反应分析
Types of Reactions
3,4-O,O-Methylene-(+)-catechin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original catechin form or other reduced forms.
Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
科学研究应用
3,4-O,O-Methylene-(+)-catechin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of methylene-bridged catechins.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It may be used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of 3,4-O,O-Methylene-(+)-catechin involves its ability to scavenge free radicals and reduce oxidative stress. The methylene bridge enhances its stability and reactivity, allowing it to interact with various molecular targets, including enzymes and cellular components. The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell survival.
相似化合物的比较
Similar Compounds
Catechin: The parent compound, which lacks the methylene bridge.
Epicatechin: A stereoisomer of catechin with similar antioxidant properties.
Gallocatechin: A catechin derivative with additional hydroxyl groups.
Uniqueness
3,4-O,O-Methylene-(+)-catechin is unique due to the presence of the methylene bridge, which can alter its chemical properties and biological activities compared to other catechins. This structural modification can enhance its stability, reactivity, and potential therapeutic effects.
属性
分子式 |
C16H14O6 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC 名称 |
(2R,3S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H14O6/c17-9-4-11(18)10-6-12(19)16(22-14(10)5-9)8-1-2-13-15(3-8)21-7-20-13/h1-5,12,16-19H,6-7H2/t12-,16+/m0/s1 |
InChI 键 |
LHAXHYWJDOBWTM-BLLLJJGKSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


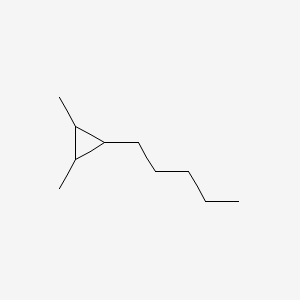
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
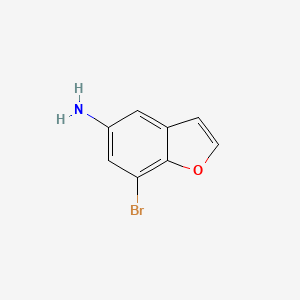
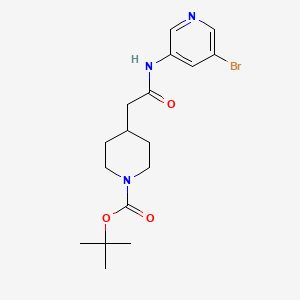
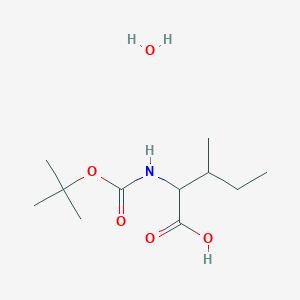

![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
